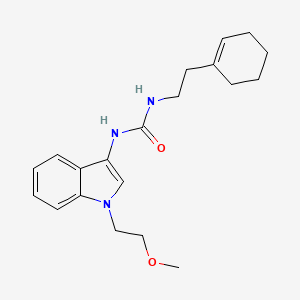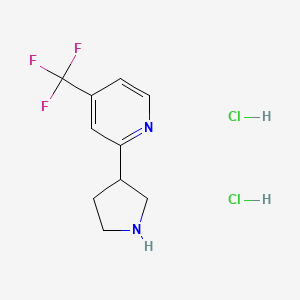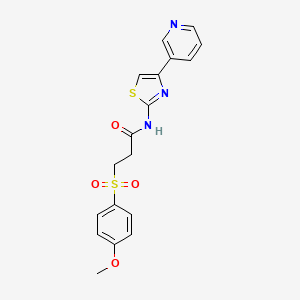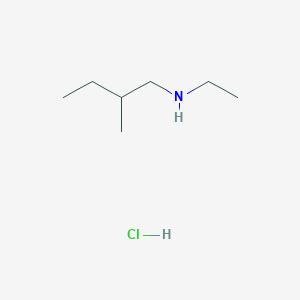
N-(2,2-Dimethoxyethyl)-N'-morpholin-4-yloxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide: is a chemical compound with the molecular formula C9H18N2O4 It is known for its unique structure, which includes a morpholine ring and a dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Aminoacetaldehyde Dimethyl Acetal: This intermediate is synthesized from chloroacetaldehyde dimethyl acetal through a series of reactions including bromination, Gabriel synthesis, and hydrazinolysis.
Reaction with Morpholine: The aminoacetaldehyde dimethyl acetal is then reacted with morpholine in the presence of a catalyst such as paraformaldehyde.
Industrial Production Methods: Industrial production of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through techniques such as distillation and chromatography.
化学反应分析
Types of Reactions: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its pharmacological properties and potential therapeutic effects.
Industry: In the industrial sector, N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and other products.
作用机制
The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Protein Modification: It can modify proteins through covalent binding, affecting their structure and function.
相似化合物的比较
N-(2,2-Dimethoxyethyl)prop-2-enamide: This compound shares a similar structure but differs in the presence of a prop-2-enamide group.
Dimethoxyethane: Known for its use as a solvent, dimethoxyethane has a similar dimethoxyethyl group but lacks the morpholine ring.
Uniqueness: N-(2,2-Dimethoxyethyl)-N’-morpholin-4-yloxamide is unique due to its combination of a morpholine ring and a dimethoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-morpholin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-16-8(17-2)7-11-9(14)10(15)12-13-3-5-18-6-4-13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWCCNUSFQGYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NN1CCOCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL](/img/structure/B2500929.png)
![(4-chlorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2500930.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)

![N-[3-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)propyl]prop-2-enamide](/img/structure/B2500938.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)


![2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2500943.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
